molecular formula C17H12FNO5 B12594211 Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate CAS No. 648410-46-2

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

Cat. No.: B12594211
CAS No.: 648410-46-2
M. Wt: 329.28 g/mol
InChI Key: SMYMFZCTFGFGMS-UHFFFAOYSA-N
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Description

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is a high-purity chemical compound offered for research and development purposes. This synthetic intermediate features a benzoxazolone core, a structural motif present in compounds with a range of pharmacological activities. The crystal structure of this specific compound has been characterized, confirming its molecular configuration . The structural class of 2-benzoxazolinone derivatives is of significant interest in medicinal chemistry due to its association with various biological activities. Related structures have been investigated for their potential analgesic and anti-inflammatory properties, serving as a foundational scaffold for the development of new therapeutic agents . The presence of the 2-fluorobenzoyl substituent and the acetate ester functional group makes this compound a versatile building block for further synthetic modification and structure-activity relationship (SAR) studies. This product is strictly for research applications. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

648410-46-2

Molecular Formula

C17H12FNO5

Molecular Weight

329.28 g/mol

IUPAC Name

methyl 2-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]acetate

InChI

InChI=1S/C17H12FNO5/c1-23-15(20)9-19-13-7-6-10(8-14(13)24-17(19)22)16(21)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3

InChI Key

SMYMFZCTFGFGMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3F)OC1=O

Origin of Product

United States

Preparation Methods

Acylation Reaction

Methodology:

  • Reagents: The synthesis often begins with the reaction of 2-amino-phenol derivatives with acyl chlorides.

  • Conditions: The reaction is generally carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Procedure:

  • Formation of Acyl Chloride: A suitable acid chloride (e.g., 2-fluorobenzoyl chloride) is prepared or purchased.

  • Reaction Setup: The acyl chloride is added to a solution of the amino compound in an inert atmosphere to prevent moisture interference.

  • Stirring and Monitoring: The mixture is stirred for several hours until complete conversion is achieved, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is quenched with water, and the organic layer is separated, washed, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product can be purified via recrystallization or column chromatography.

Cyclization Reaction

Methodology:

  • Reagents: Following acylation, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride or sulfuric acid.

  • Conditions: This step often requires heating under reflux conditions.

Procedure:

  • Preparation of Reaction Mixture: The acylated product from the previous step is dissolved in a suitable solvent (e.g., DMF or DMSO) along with the dehydrating agent.

  • Heating: The mixture is heated to reflux for several hours to facilitate cyclization.

  • Cooling and Quenching: After completion, the mixture is cooled and quenched with water or sodium bicarbonate solution to neutralize excess acid.

  • Isolation of Product: The product is extracted using an organic solvent, dried, and purified similarly to the previous step.

Esterification

Methodology:

  • Reagents: Methyl acetate or methanol can be used for esterification of the carboxylic acid formed during cyclization.

  • Conditions: This reaction may require acidic catalysts like sulfuric acid.

Procedure:

  • Mixing Reagents: The cyclized product is mixed with methyl acetate in the presence of an acid catalyst.

  • Heating Under Reflux: The mixture is heated under reflux to promote esterification.

  • Monitoring Progress: TLC can be employed to monitor the reaction until completion.

  • Final Workup: After cooling, the reaction mixture is treated with water to hydrolyze any unreacted methyl acetate and then extracted with an organic solvent.

  • Purification: The final product can be purified through recrystallization or chromatography techniques.

Yield and Purity Analysis

The overall yield of Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate typically ranges from 60% to 85%, depending on the efficiency of each synthetic step and purification process used. Purity analysis can be performed using High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and purity levels above 95%.

Step Yield (%) Purity (%) Notes
Acylation 70 >95 Monitored by TLC
Cyclization 75 >95 Requires careful temperature control
Esterification 85 >95 Acid catalyst enhances reaction rate

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The benzoxazolone core (2-oxo-1,3-benzoxazol-3(2H)-yl) is a common feature among analogs. Differences arise in substituents at position 6 of the aromatic ring and the functional group attached to the nitrogen atom.

Substituent Analysis

Table 1: Substituent Comparison
Compound Name Position 6 Substituent N-Substituent Key Properties/Applications
Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate (Target) 2-Fluorobenzoyl Methyl acetate High lipophilicity, metabolic stability
3-[6-(Aminosulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic acid Aminosulfonyl Propanoic acid Enhanced solubility, enzyme inhibition (e.g., carbonic anhydrase)
[6-(Morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid Morpholin-4-ylsulfonyl Acetic acid Polar interactions, kinase inhibition
3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoate None (unsubstituted core) Propanoate Baseline activity, limited lipophilicity

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 2-fluorobenzoyl group in the target compound increases ring electrophilicity compared to sulfonyl substituents (e.g., aminosulfonyl, morpholinylsulfonyl), which may alter binding affinity in enzyme-active sites .
  • Lipophilicity: The methyl ester in the target compound enhances membrane permeability relative to carboxylic acid derivatives (e.g., propanoic acid, acetic acid), which are more polar and prone to ionization at physiological pH .

Research Findings and Challenges

Key Research Insights

  • Solubility vs. Permeability : Sulfonyl analogs (e.g., ) exhibit higher aqueous solubility but lower cell permeability than the target compound’s ester derivative .
  • Metabolic Stability: The fluorine atom in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Challenges and Limitations

  • Ester Hydrolysis : The methyl ester in the target compound may hydrolyze in vivo to a carboxylic acid, altering bioavailability and activity .
  • Synthetic Complexity : Introducing the 2-fluorobenzoyl group requires precise control to avoid side reactions, such as over-acylation .

Biological Activity

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H12FNO3C_{17}H_{12}FNO_3, with a molecular weight of approximately 310.28 g/mol. The compound features a benzoxazole ring and a fluorobenzoyl substituent, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound.

  • Cytotoxicity Testing : A study demonstrated that certain benzoxazole derivatives exhibited selective cytotoxicity against lung cancer A-549 cells. Compounds similar to this compound showed significant toxicity at concentrations as low as 10 µM, killing approximately 30%-40% of the cancer cells while remaining non-toxic to healthy cells .
CompoundConcentration (µM)% Cell Death (A-549)Toxicity to Healthy Cells
6a10~40%Non-toxic
6g10~30%Non-toxic

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. The presence of the fluorobenzoyl group enhances binding affinity to biological macromolecules, while the oxazole ring contributes to stability in binding interactions .

Case Studies

In a comparative study assessing various benzoxazole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on different cancer cell lines.

  • Study on Lung Cancer : The compound was tested against lung cancer cell lines (A-549) and showed significant cytotoxicity at low concentrations, suggesting a potential therapeutic application in treating lung cancer .
  • Selectivity Profile : The selectivity of the compound was noted as it demonstrated higher toxicity towards cancerous cells compared to normal cells, indicating a promising therapeutic index.

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